molecular formula C17H20ClN3S B11961688 4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine

Cat. No.: B11961688
M. Wt: 333.9 g/mol
InChI Key: BNHFDBNCDAQCFH-XDHOZWIPSA-N
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Description

4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is a complex organic compound with a unique structure that includes a piperazine ring, a chlorobenzyl group, and a thienylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with piperazine to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl alcohol
  • 4-chlorobenzyl chloride
  • 4-chlorobenzyl cyanide

Uniqueness

4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H20ClN3S

Molecular Weight

333.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C17H20ClN3S/c1-14-6-11-22-17(14)12-19-21-9-7-20(8-10-21)13-15-2-4-16(18)5-3-15/h2-6,11-12H,7-10,13H2,1H3/b19-12+

InChI Key

BNHFDBNCDAQCFH-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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